2,3,5-Triphenyltetrazolium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

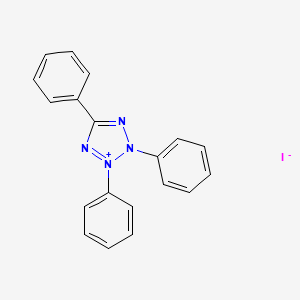

2,3,5-Triphenyltetrazolium iodide is a useful research compound. Its molecular formula is C19H15IN4 and its molecular weight is 426.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

Cell Viability and Metabolic Activity

TTC is widely utilized in biochemistry for measuring cell viability and metabolic activity. When reduced by living cells, TTC forms a red formazan product, which can be quantified spectrophotometrically. This property has made TTC a standard reagent in assays such as the MTT assay, where it serves as an indicator of cellular respiration.

Case Study: MTT Assay Optimization

A study optimized the MTT assay using TTC to evaluate the cytotoxic effects of various drugs on cancer cell lines. The results indicated a strong correlation between drug concentration and cell viability, demonstrating the utility of TTC in drug development research.

Medical Applications

Histological Studies

TTC is employed in histopathology to identify ischemic areas in tissues. It is particularly useful in evaluating myocardial infarction by staining heart tissues post-mortem. Healthy myocardial tissue retains the red color due to lactate dehydrogenase activity, while infarcted areas appear pale.

Case Study: Myocardial Infarction Detection

In a study involving rat models of myocardial infarction, researchers used TTC staining to delineate infarcted areas. The findings revealed that TTC staining correlated well with traditional histological methods (r = 0.91), indicating its reliability for detecting ischemic damage .

Microbiological Applications

Indicator of Bacterial Activity

TTC serves as an indicator of bacterial dehydrogenase activity, allowing researchers to assess microbial viability quickly. It has been used effectively in microbiological assays to determine the efficacy of antimicrobial agents.

Case Study: Germicide Efficacy Testing

A novel method utilizing TTC was developed to determine the death rates of Escherichia coli due to various microbiocides. This method provided results within a day, significantly faster than traditional methods, highlighting TTC's potential for rapid microbiological assessments .

Agricultural Applications

Seed Viability Testing

In botany, TTC is used for seed viability tests, where it helps determine the health of seeds based on their ability to reduce TTC to formazan. This application is crucial for agricultural research and seed quality assessment.

Data Table: Seed Viability Testing Results

| Seed Type | Viable Seeds (%) | Non-Viable Seeds (%) |

|---|---|---|

| Type A | 85 | 15 |

| Type B | 90 | 10 |

| Type C | 75 | 25 |

Environmental Applications

Soil Microbial Activity Assessment

TTC has been applied in environmental science to assess soil microbial activity by measuring the reduction of TTC in soil samples. This application aids in understanding soil health and microbial dynamics.

Case Study: Soil Health Monitoring

A study monitored soil health by assessing microbial activity using TTC reduction assays over different agricultural practices. Results indicated that organic farming practices significantly enhanced microbial activity compared to conventional methods.

Propriétés

Formule moléculaire |

C19H15IN4 |

|---|---|

Poids moléculaire |

426.3 g/mol |

Nom IUPAC |

2,3,5-triphenyltetrazol-2-ium;iodide |

InChI |

InChI=1S/C19H15N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

Clé InChI |

OZWXYIMSDYLUTE-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

SMILES canonique |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.